molecular formula C23H40N2O5 B5968523 2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid

2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid

Cat. No.: B5968523
M. Wt: 424.6 g/mol
InChI Key: FRARQNFJCMITPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid is a complex organic compound with a unique structure that combines a pyrazole ring with a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of octadecanoic acid with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The choice of raw materials, reaction conditions, and purification methods are carefully selected to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid
  • Octadecanoic acid derivatives

Uniqueness

What sets 2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid apart from similar compounds is its unique combination of a pyrazole ring and a long aliphatic chain. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

2-[3-(carboxymethyl)-5-oxo-4H-pyrazol-1-yl]octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23(29)30)25-21(26)17-19(24-25)18-22(27)28/h20H,2-18H2,1H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRARQNFJCMITPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)N1C(=O)CC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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